molecular formula C17H24F2N4O3 B13886420 1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine

1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine

Cat. No.: B13886420
M. Wt: 370.4 g/mol
InChI Key: BQHHICMXGIFDMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine typically involves multiple steps. One common method starts with the preparation of 2-(Difluoromethoxy)-4-nitrobenzene, which is then reacted with piperidine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The piperidine and piperazine moieties allow it to bind to various receptors and enzymes, modulating their activity. The difluoromethoxy and nitrophenyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved properties .

Properties

Molecular Formula

C17H24F2N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-[1-[2-(difluoromethoxy)-4-nitrophenyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C17H24F2N4O3/c1-20-8-10-21(11-9-20)13-4-6-22(7-5-13)15-3-2-14(23(24)25)12-16(15)26-17(18)19/h2-3,12-13,17H,4-11H2,1H3

InChI Key

BQHHICMXGIFDMS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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